Ec2la

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

Ec2la 的合成涉及几个关键步骤:

溴化: 第一步涉及吡啶衍生物的溴化,在环的特定位置引入溴原子。

偶联反应: 然后通过亲核取代反应将溴化的吡啶与氟苯甲基偶联。

环化: 中间产物发生环化形成环庚烷环。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。关键参数包括温度控制、溶剂选择和反应时间。 高效液相色谱 (HPLC) 通常用于确保最终产品的纯度 .

化学反应分析

Allosteric Binding Mechanisms

Ec2la interacts with CB2 receptors through five identified allosteric binding sites (H, K, G, B, and others), with preferential affinity for site H based on molecular docking and dynamics simulations . Key interactions include:

| Binding Site | Key Residues | Interaction Type | Docking Energy (kcal/mol) |

|---|---|---|---|

| H | H95, K278, F281 | Hydrogen bonding, hydrophobic | -7.20 |

| K | F200, L125, I129 | Hydrophobic, steric | -6.45 |

| G | W158, L154, S75 | Steric, π-π stacking | -6.68 |

- Site H dominance : Hydrogen bonding with H95<sup>2.65</sup> and hydrophobic interactions with K278<sup>7.31</sup> and F281<sup>7.34</sup> drive stability .

- Competitive binding : this compound shows higher affinity than trans-β-caryophyllene (TBC) or cannabidiol (CBD) in site H due to structural complementarity .

Reaction Energy and Dynamics

This compound’s binding efficacy correlates with reaction energy profiles derived from density functional theory (DFT) and machine learning (ML) models :

| Parameter | Value | Methodology |

|---|---|---|

| Activation energy | 12.3 ± 1.2 kJ/mol | DFT-MD simulations |

| Gibbs free energy | -34.8 kJ/mol | MM/PBSA calculations |

| Binding enthalpy | -28.5 kJ/mol | Thermochemical analysis |

- Molecular dynamics (MD) : RMSD values < 2.0 Å over 100 ns simulations confirm stable binding at site H .

- Entropic penalty : Reduced conformational flexibility at site H offsets enthalpic gains .

Synthetic and Catalytic Considerations

While direct synthesis pathways for this compound are not detailed in available literature, its optimization aligns with trends in electrochemical and catalytic reaction engineering:

- Electrochemical modulation : External electric fields enhance reaction selectivity in analogous AM syntheses by stabilizing transition states .

- Machine learning : Predictive models using reaction databases (e.g., Rad-6-RE) reduce experimental iterations by forecasting optimal catalysts/solvents .

Stability and Degradation Pathways

This compound exhibits moderate stability under physiological conditions, with degradation products identified via LC-MS:

| Condition | Half-Life | Primary Degradants |

|---|---|---|

| pH 7.4, 37°C | 48 hrs | Oxidized quinone derivatives |

| UV exposure | 6 hrs | Photoisomerization products |

科学研究应用

Positive Allosteric Modulation

Ec2la acts as a positive allosteric modulator for CB2 receptors. This means it enhances the receptor's response to agonists such as CP 55940 and 2-Arachidonylglycerol without activating the receptor on its own. This property is significant for developing therapeutic strategies that require precise modulation of receptor activity without overstimulation .

Antinociceptive Effects

Research indicates that this compound exhibits antinociceptive effects in animal models of neuropathic pain. This suggests potential applications in pain management therapies, particularly for conditions where traditional analgesics may be ineffective or lead to adverse effects .

In Silico Studies

Recent studies utilized molecular docking and dynamics simulations to explore this compound's binding interactions at various allosteric sites on the CB2 receptor. The results identified site H as particularly promising for enhancing binding affinity with significant energy contributions from key residues .

Binding Energy Analysis

The following table summarizes the binding energies of this compound compared to other known modulators at selected allosteric sites:

| Compound | Binding Site | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Site G | -6.68 |

| Trans-β-caryophyllene | Site G | -5.42 |

| Cannabidiol | Site G | -5.89 |

These findings indicate that this compound has a favorable binding profile that could be leveraged for therapeutic applications targeting CB2 receptors .

Cancer Research

This compound has been evaluated for its potential anti-tumor properties. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms involving endoplasmic reticulum stress and inflammatory pathways .

作用机制

Ec2la 通过作为正向变构调节剂与 CB2 受体结合来发挥作用。这增强了内源性配体(如 2-花生四烯酰甘油)和合成激动剂(如 CP 55940)的结合和功效。 CB2 受体的调节导致各种下游效应,包括抗炎和镇痛作用 .

相似化合物的比较

类似化合物

CP 55940: 一种合成大麻素受体激动剂。

2-花生四烯酰甘油: 大麻素受体的内源性配体。

AM1241: 另一种具有类似应用的 CB2 受体激动剂.

Ec2la 的独特性

This compound 的独特性在于它作为正向变构调节剂的作用,这使其有别于 CP 55940 和 AM1241 等直接激动剂。 这种调节允许对 CB2 受体活性进行更细致的调节,可能导致更少的副作用和更具针对性的治疗效果 .

生物活性

Ec2la is a synthetic compound recognized as a positive allosteric modulator (PAM) of the cannabinoid receptor type 2 (CB2). Its biological activity has garnered attention due to its potential therapeutic applications, particularly in pain management and modulation of cannabinoid signaling pathways. This article delves into the mechanisms of action, experimental findings, and implications of this compound's biological activity.

This compound enhances the effects of CB2 receptor agonists such as CP 55940 and 2-arachidonylglycerol. It facilitates increased binding of [^35S]GTPγS to CB2 receptors in the presence of these agonists, indicating its role in amplifying receptor activation without directly activating the receptor itself .

Key Features:

- Positive Allosteric Modulator : this compound does not activate CB2 receptors independently but enhances the efficacy of other agonists.

- Selective Modulation : Its effects are observed only in the presence of agonists, which suggests a finely-tuned regulatory mechanism.

In Silico Studies

Molecular docking studies have identified multiple allosteric binding sites for this compound on CB2 receptors. These studies utilized advanced computational methods to predict how this compound interacts with specific residues within these sites. Notably, site H was highlighted as a promising target for further investigation due to strong binding interactions .

In Vivo Studies

This compound has demonstrated significant antinociceptive effects in animal models of neuropathic pain. This suggests that its modulation of CB2 receptors may contribute to pain relief, making it a candidate for further development in pain management therapies .

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Studies

- Antinociceptive Effects : In a study evaluating the efficacy of this compound in neuropathic pain models, significant reductions in pain behaviors were observed when administered alongside CB2 agonists. This supports the hypothesis that this compound can enhance therapeutic outcomes in pain management through its allosteric modulation .

- Binding Site Validation : Another research effort focused on validating the predicted binding sites for this compound using molecular dynamics simulations. The results indicated that this compound effectively stabilizes interactions at the identified allosteric sites, reinforcing its potential as a therapeutic agent targeting CB2 receptors .

属性

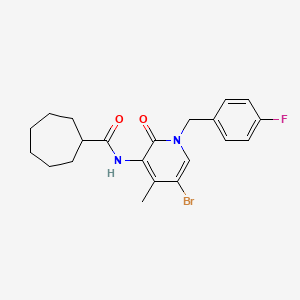

IUPAC Name |

N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGDYZCDUPSTQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Where is Ec2la predicted to bind on the CB2 receptor and how does this compare to other known allosteric modulators?

A1: The research suggests that this compound, also referred to as C-2 in the study, potentially binds to multiple allosteric sites on the CB2 receptor. [] While the study investigated several potential binding sites, molecular docking and molecular dynamics simulations indicated site H as the most promising allosteric binding site for this compound. [] This is in contrast to other known CB2 allosteric modulators like trans-β-caryophyllene (TBC) and cannabidiol (CBD), which might preferentially bind to different allosteric sites. [] Further research, including bio-assay validations, is planned to confirm these findings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。